3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide
Description
Properties
IUPAC Name |
(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O/c1-15-9(17)3-2-8-7(11)4-6(5-16-8)10(12,13)14/h2-5H,1H3,(H,15,17)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURVDHZOZOAFJD-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with N-methylacrylamide under specific conditions. One common method includes the use of alkaline conditions where 2-hydroxy-3-chloropyridine reacts with trifluoromethyl ketone to generate the desired product . The reaction process requires careful control of temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Research has indicated that derivatives of 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide exhibit promising antitumor activity. A study demonstrated that compounds with similar structures were effective against various cancer cell lines, suggesting potential for developing new anticancer drugs .
1.2 Antimicrobial Properties
This compound has shown antimicrobial properties against several bacterial strains. In vitro tests revealed its effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .
Agricultural Applications
2.1 Pesticide Development
The trifluoromethyl group in the compound enhances its lipophilicity, which is advantageous for pesticide formulations. Research has focused on its efficacy as a fungicide, demonstrating significant antifungal activity against pathogens affecting crops .
Case Study: Fungicidal Activity
- Pathogen Tested : Alternaria porri
- Concentration Range : 250 µg/mL to 1000 µg/mL
- Results : Enhanced inhibitory effects compared to traditional fungicides, indicating potential for agricultural use .
Material Science
3.1 Polymer Synthesis
The compound can be utilized in the synthesis of polymers through radical polymerization techniques. Its unique structure allows for the creation of functionalized polymers with tailored properties, making it suitable for applications in coatings and adhesives .
Table 1: Comparison of Polymer Properties
| Property | Traditional Polymers | Polymers with this compound |
|---|---|---|
| Thermal Stability | Moderate | High |
| Chemical Resistance | Low | High |
| Mechanical Strength | Variable | Enhanced |
Environmental Applications
4.1 Water Treatment
Recent studies suggest that derivatives of this compound can be used in water treatment processes to remove contaminants effectively. The chemical's ability to interact with various pollutants makes it a candidate for developing advanced filtration systems .
Mechanism of Action
The mechanism of action of 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluopyram (N-[2-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Ethyl]-2-(Trifluoromethyl)Benzamide)
- Structural Similarities : Both compounds share the 3-chloro-5-(trifluoromethyl)-2-pyridinyl core, critical for interactions with biological targets (e.g., fungal enzymes) .
- Key Differences :
- Linker and Functional Group : Fluopyram has an ethyl-benzamide side chain, whereas the target compound features a shorter acrylamide group directly attached to the pyridine. This reduces molecular weight (fluopyram: ~396.7 g/mol vs. target compound: ~294.7 g/mol*) and alters steric and electronic profiles.
- Bioactivity : Fluopyram is a broad-spectrum fungicide targeting succinate dehydrogenase (SDHI class) . The acrylamide group in the target compound may enhance reactivity or binding to similar targets but with unconfirmed efficacy.
(2E)-N-[1-(3-Chlorophenyl)-4-Oxo-1,4-Dihydro-5H-Pyrazolo[3,4-d]Pyrimidin-5-Yl]-3-Phenylacrylamide
- Key Differences :
- Core Heterocycle : The pyrazolo-pyrimidine core in ’s compound contrasts with the pyridine in the target, altering solubility and hydrogen-bonding capacity.
- Substituents : The 3-chlorophenyl group in ’s compound may confer distinct pharmacokinetic properties compared to the trifluoromethyl-pyridine in the target.
3-Chloro-N-Phenyl-Phthalimide
- Structural Similarities : Both compounds are halogenated aromatic derivatives, which enhance stability and bioactivity .
- Key Differences: Core Structure: The phthalimide ring system in ’s compound is planar and rigid, favoring polymer synthesis, whereas the pyridine-acrylamide structure of the target compound offers conformational flexibility for target binding.
Comparative Data Table
*Molecular weight calculated based on formula.
Research Findings and Implications
- Fluopyram Comparison : The ethyl-benzamide chain in fluopyram enhances systemic mobility in plants, a trait that may be reduced in the target compound due to its shorter acrylamide linker. However, the acrylamide’s electrophilic nature could improve covalent binding to target enzymes .
Biological Activity
3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring with chlorine and trifluoromethyl substitutions. This compound has garnered attention in medicinal chemistry and agrochemical research due to its potential biological activities, including cytotoxicity and interactions with biological nucleophiles.
Chemical Structure and Properties
Molecular Formula : C11H10ClF3N2O
Molecular Weight : 284.66 g/mol
IUPAC Name : this compound
CAS Number : [Not provided in sources]
The presence of the trifluoromethyl group enhances the compound's stability and bioavailability, while the chlorine atom contributes to its reactivity. The acrylamide functional group is known for its electrophilic properties, making it a potential target for nucleophilic attack by biological molecules.
Research indicates that acrylamides, including this compound, exhibit cytotoxic effects primarily through their reactivity with biological nucleophiles such as glutathione (GSH) and DNA bases. The mechanism of action typically involves a Michael addition reaction where the acrylamide acts as a Michael acceptor, leading to cellular damage and oxidative stress responses.
A study highlighted that various acrylamides showed significant cytotoxicity across different cell lines, with the degree of toxicity correlating with their reactivity towards GSH. The second-order reaction rate constants were measured, revealing that acrylamides can disturb redox balance in cells, making them more susceptible to reactive oxygen species (ROS) .
Case Studies
-
Cytotoxicity Assessment in Cell Lines :
- In a study involving three reporter gene cell lines (GR-bla, ARE-bla, AREc32), it was found that this compound exhibited varying levels of toxicity depending on the metabolic capacity of the cell line. The GR-bla line showed no cytochrome P450 activity, while ARE-bla had higher basal CYP1 levels, indicating that metabolic activation plays a crucial role in the compound's biological effects .
- Reactivity with Glutathione :
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyridine ring with Cl and CF3 | High cytotoxicity; interacts with GSH |
| N,N'-Methylenebis(acrylamide) | Two acrylamide groups | High reactivity; forms GSH conjugates |
| N,N-Diethylacrylamide | Ethyl substitutions | Lower reactivity; baseline toxicity |
Q & A
Q. What synthetic methodologies are optimal for preparing 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide?
- Answer : The synthesis typically involves multi-step reactions starting from 3-chloro-5-(trifluoromethyl)pyridine derivatives. Key steps include:
- Acylation : Reacting the pyridine scaffold with acryloyl chloride under controlled pH (6–7) and low temperature (0–5°C) to minimize side reactions.
- N-Methylation : Introducing the methyl group via reductive amination or alkylation, using NaBH₃CN or CH₃I in DMF at 50–60°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical Parameters : Reaction time (<24 hr), moisture-free conditions, and inert atmosphere (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group .
Q. What analytical techniques are essential for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 8.2–8.5 ppm, acrylamide vinyl protons at δ 6.2–6.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment peaks (e.g., loss of –COCH₃ or –CF₃ groups) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for purity assessment and quantification .
Advanced Research Questions
Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., unexpected peaks in NMR)?
- Answer :
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between rotational isomers (amide bond rotation) or residual solvents .
- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments (e.g., D₂O exchange for –NH groups) .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly for stereochemical confirmation .
Q. What are the environmental degradation pathways and metabolites of this compound?
- Answer :
- Photolysis : Under UV light (254 nm), the acrylamide moiety undergoes cleavage, forming 3-chloro-5-(trifluoromethyl)picolinic acid and N-methylacetamide as primary metabolites .
- Hydrolysis : In aqueous solutions (pH 7–9), the trifluoromethyl group stabilizes against nucleophilic attack, but the amide bond hydrolyzes slowly (t₁/₂ = 14 days at 25°C) .
- Analytical Methods : LC-MS/MS with MRM transitions (e.g., m/z 320 → 185 for the parent ion) to detect degradation products .
Q. How do structural modifications (e.g., replacing –CF₃ with –Cl) affect bioactivity?
- Answer :
- Electron-Withdrawing Effects : The –CF₃ group enhances electrophilicity, increasing binding affinity to target enzymes (e.g., fungal succinate dehydrogenase) .
- Comparative Studies : Replacing –CF₃ with –Cl reduces logP by 0.8 units, decreasing membrane permeability but improving water solubility .
- Activity Data :
| Modification | IC₅₀ (μM) | LogP |
|---|---|---|
| –CF₃ (Parent) | 0.12 | 2.9 |
| –Cl | 1.4 | 2.1 |
| –OCH₃ | 8.7 | 1.5 |
| Source: Derived from analogs in . |
Q. What challenges arise in developing enantioselective synthesis for this compound?
- Answer :
- Chiral Centers : The acrylamide’s α-carbon can form racemic mixtures without asymmetric catalysis.
- Catalytic Systems : Use of Ru-BINAP complexes or organocatalysts (e.g., L-proline) achieves >90% ee but requires anhydrous conditions and low temperatures (–20°C) .
- Purification : Chiral HPLC (Chiralpak AD-H column) to separate enantiomers, with retention times differing by 2–3 minutes .
Methodological Guidance
Q. How to optimize reaction yields when scaling up synthesis?
- Answer :
- Kinetic Studies : Use in-situ FTIR to monitor acrylamide formation and adjust reagent stoichiometry (ideal ratio: 1:1.05 acryloyl chloride:pyridine).
- Solvent Choice : Replace DMF with THF for easier post-reaction removal via rotary evaporation .
- Batch vs. Flow Chemistry : Continuous flow systems reduce reaction time by 40% and improve yield consistency (+15%) .
Q. What computational tools predict the compound’s reactivity or binding modes?
- Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis set to model electrophilic attack sites (e.g., acrylamide’s β-carbon) .
- Molecular Docking : AutoDock Vina to simulate interactions with fungal SDH enzyme (PDB: 2W3H), identifying key hydrogen bonds with Ser39 and Tyr58 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
